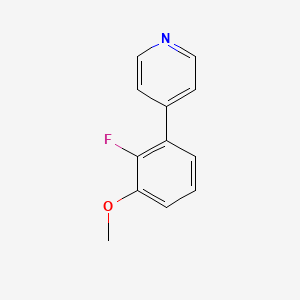

4-(2-Fluoro-3-methoxyphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

4-(2-fluoro-3-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10FNO/c1-15-11-4-2-3-10(12(11)13)9-5-7-14-8-6-9/h2-8H,1H3 |

InChI Key |

BPJXGOXEQAOBNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 2 Fluoro 3 Methoxyphenyl Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and electronic environment of 4-(2-Fluoro-3-methoxyphenyl)pyridine.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons on the pyridine (B92270) and the fluoromethoxyphenyl rings, in addition to the methoxy (B1213986) group protons. The aromatic region (typically δ 7.0–8.8 ppm) should contain signals for seven protons. The methoxy group is expected to appear as a sharp singlet, integrating to three protons, likely in the δ 3.8–4.0 ppm region.

The pyridine ring protons are expected at the downfield end of the aromatic region due to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (H-2', H-6') would appear as a doublet, while the protons meta to the nitrogen (H-3', H-5') would also appear as a doublet. On the substituted phenyl ring, the three adjacent protons would exhibit a more complex splitting pattern due to their differing electronic environments and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2', H-6' | ~8.6 - 8.8 | Doublet (d) | 2H |

| Pyridine H-3', H-5' | ~7.5 - 7.7 | Doublet (d) | 2H |

| Phenyl H-4, H-5, H-6 | ~7.0 - 7.4 | Multiplet (m) | 3H |

The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule, as there is no molecular symmetry. The chemical shifts would be influenced by the electronegativity of the attached atoms (F, O, N) and resonance effects.

The carbons of the pyridine ring typically appear in the δ 120–150 ppm range, with the carbons adjacent to the nitrogen (C-2', C-6') being the most deshielded. The carbon attached to the other ring (C-4') would also be significantly shifted. The phenyl ring carbons would display shifts influenced by the fluorine and methoxy substituents. The carbon directly bonded to fluorine (C-2) would show a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbon bearing the methoxy group (C-3) would be shifted downfield. The methoxy carbon itself is expected to appear as a singlet around δ 55–60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-OCH₃ | ~56 | Singlet |

| Phenyl C1-C6 | ~110 - 160 | Doublets or Singlets |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of δ -110 to -140 ppm relative to a CFCl₃ standard. This signal would likely appear as a multiplet, primarily due to coupling with the adjacent ortho- and meta-protons on the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₂H₁₀FNO), the calculated monoisotopic mass is 203.0746 Da. High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺•) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve characteristic losses from the molecular ion. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 188, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 160. Cleavage of the bond between the two aromatic rings is also a plausible fragmentation route.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C and C=N | Aromatic Ring Stretching | 1450 - 1600 |

| C-O-C (Aryl ether) | Asymmetric Stretching | 1200 - 1275 |

The spectrum would clearly show aromatic C-H stretching vibrations above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would contain multiple sharp peaks corresponding to the C=C and C=N bond stretching vibrations within the two aromatic rings. A strong band for the asymmetric C-O-C stretching of the aryl methoxy group is expected around 1250 cm⁻¹. The C-F stretching vibration for the aryl fluoride would also appear in the fingerprint region, often overlapping with other signals.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A key structural parameter of interest for biaryl compounds like this is the dihedral angle between the planes of the pyridine and the substituted phenyl ring. Due to potential steric hindrance from the ortho-fluoro substituent, the two rings are not expected to be coplanar. The observed dihedral angle would provide insight into the degree of rotational freedom and steric strain in the molecule's solid-state conformation. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the supramolecular architecture.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

Detailed experimental data on the UV-Visible absorption spectrum, including absorption maxima (λmax) and molar absorptivity (ε), for this compound are not available in the reviewed scientific literature. This information is crucial for understanding the electronic transitions (e.g., π → π and n → π) within the molecule and determining its fundamental optical properties.

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound, which would provide the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F), have not been reported in the available literature. This analysis is a fundamental technique for verifying the empirical formula of a synthesized compound.

Preclinical Pharmacological and Biological Activity Profiling of 4 2 Fluoro 3 Methoxyphenyl Pyridine and Its Structural Analogs

In Vitro Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

While no specific data exists for 4-(2-Fluoro-3-methoxyphenyl)pyridine, various derivatives of pyridine (B92270) have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Studies on novel pyridyl–pyridazine (B1198779) moieties have demonstrated their potential as dual inhibitors of both AChE and BuChE. For instance, certain synthesized compounds in this class have shown potent inhibition, with IC50 values in the sub-micromolar range, making them more effective than some established cholinesterase inhibitors like rivastigmine (B141) and tacrine (B349632) researchgate.net. The structure-activity relationship (SAR) of these analogs indicates that substitutions on the pyridine ring are critical for their inhibitory potency.

Furthermore, research into 2-amino-4,6-dimethylpyridine (B145770) derivatives revealed moderate inhibitory activity against both AChE and BuChE mdpi.com. The binding affinity of these compounds was found to be influenced by molecular volume and the nature of substituents, suggesting that the structural characteristics of the pyridine ring and its substituents are key determinants of cholinesterase inhibition mdpi.com. For example, a new series of pyridine derivatives with a carbamic or amidic function has been designed and synthesized to act as cholinesterase inhibitors. Within this series, the carbamate (B1207046) 8 was identified as the most potent human AChE inhibitor with an IC50 value of 0.153 ± 0.016 μM, while the carbamate 11 was the most potent inhibitor of human BuChE, with an IC50 of 0.828 ± 0.067 μM nih.gov.

Fused 1,4-dihydropyridine (B1200194) derivatives have also been evaluated, with some showing notable inhibitory activity against BuChE. Specifically, compounds derived from vanillin (B372448) demonstrated IC50 values ranging from 2.87 to 15.61 μM against BuChE nih.gov. The position of substitutions, such as fluorine, on the benzyl (B1604629) ring of these molecules significantly impacts their inhibitory activity and selectivity for AChE over BuChE nih.govresearchgate.net. Generally, para-substituted compounds show potent AChE inhibition, while ortho-substituted analogs are more effective against BuChE researchgate.net.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridyl-pyridazine derivative 5 | AChE | 0.26 | researchgate.net |

| Pyridyl-pyridazine derivative 5 | BuChE | 0.19 | researchgate.net |

| Pyridine derivative 8 | hAChE | 0.153 ± 0.016 | nih.gov |

| Pyridine derivative 11 | hBuChE | 0.828 ± 0.067 | nih.gov |

| Fused 1,4-dihydropyridine (vanillin derivative) | BuChE | 2.87 - 15.61 | nih.gov |

Urease Inhibition

No direct studies on the urease inhibitory activity of this compound have been reported. However, the pyridine scaffold is a known feature in many urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Research on synthetic 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives has identified potent urease inhibitors. Specifically, analogs with electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (–NO2) have demonstrated excellent inhibitory activity, with some compounds being more potent than the standard inhibitor thiourea (B124793) nih.gov. For example, one such analog exhibited an IC50 value of 5.68 ± 1.66 μM nih.gov. The structure-activity relationship (SAR) studies of these compounds revealed that the nature and position of substituents on the aryl ring significantly influence their inhibitory potential.

Similarly, a series of pyridine carboxamide derivatives showed promising urease inhibition. The inhibitory potential was found to be dependent on the type and position of substitutions on the pyridine ring nih.gov. Electron-withdrawing groups such as fluorine, bromine, and methoxy (B1213986) at the ortho position led to selective inhibition against urease with IC50 values in the low micromolar range nih.gov. One of the most potent compounds in this series, with a chlorine group at the meta position, had an IC50 value of 1.07 ± 0.043 µM nih.gov.

Furthermore, pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors. Several of these compounds displayed significant inhibitory activities, with IC50 values lower than that of the standard inhibitor, thiourea nih.govfrontiersin.org. The presence of electron-withdrawing groups on the aryl portion of the molecule was generally associated with higher potency nih.gov.

| Compound Class/Derivative | IC50 (µM) | Reference |

|---|---|---|

| 6-Fluoroimidazo[1,2-a]pyridine-oxazole analog (4i) | 5.68 ± 1.66 | nih.gov |

| Pyridine carbothioamide (meta-chloro substituted) | 1.07 ± 0.043 | nih.gov |

| Pyridylpiperazine hybrid (5b) | 2.0 ± 0.73 | frontiersin.org |

| Pyridylpiperazine hybrid (7e) | 2.24 ± 1.63 | frontiersin.org |

| Thiourea (Standard) | 21.37 ± 1.76 | nih.gov |

Alpha-Glucosidase and Alpha-Amylase Inhibition

There is no specific research on the effects of this compound on alpha-glucosidase and alpha-amylase. These enzymes are crucial for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.

However, studies on structural analogs provide some insights. For instance, 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which contain a substituted aryl ring, have been evaluated for their inhibitory activities against these enzymes. A derivative with a 2-(4-fluorophenyl) group showed moderate activity against α-glucosidase (IC50 = 19.69 ± 0.01 μM) and α-amylase (IC50 = 17.48 ± 0.03 μM) mdpi.com. Another analog combining a 6-bromo and a 2-(4-chlorophenyl) group exhibited very high activity against α-glucosidase (IC50 = 0.92 ± 0.01 µM) mdpi.com. The presence of a 2-(4-methoxyphenyl) group in a similar scaffold also resulted in strong α-glucosidase inhibition (IC50 = 0.78 ± 0.05 μM) mdpi.com.

Other classes of compounds with substituted aromatic rings, such as flavonoid derivatives, have also been shown to be potent inhibitors of α-glucosidase, with some exhibiting IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose (B1664774) researchgate.net.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-fluorophenyl) dihydroquinazoline (B8668462) 3-oxide (3j) | α-Glucosidase | 19.69 ± 0.01 | mdpi.com |

| 2-(4-fluorophenyl) dihydroquinazoline 3-oxide (3j) | α-Amylase | 17.48 ± 0.03 | mdpi.com |

| 6-bromo-2-(4-chlorophenyl) dihydroquinazoline 3-oxide (3c) | α-Glucosidase | 0.92 ± 0.01 | mdpi.com |

| 2-(4-methoxyphenyl) dihydroquinazoline 3-oxide (3p) | α-Glucosidase | 0.78 ± 0.05 | mdpi.com |

| Flavonoid derivative 4 | α-Glucosidase | 15.71 ± 0.21 | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 752.0 ± 2.0 | nih.gov |

Proteasome Inhibition

No data is available on the proteasome inhibitory activity of this compound. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy.

Research on related structures suggests that fluorinated compounds can be potent proteasome inhibitors. For example, the incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to have a profound effect on their potency and selectivity researchgate.netresearchgate.net. Some of these fluorinated compounds demonstrated complete inhibition of the β1 and β5 subunits of the proteasome at concentrations between 0.1 and 1 μM researchgate.net.

While these findings are not directly applicable to this compound, they highlight the potential role of fluorine substitution in enhancing the biological activity of molecules targeting the proteasome.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2 Selectivity)

While there is no specific information on the COX inhibitory activity of this compound, the 4-phenylpyridine (B135609) scaffold is a core structure in several selective COX-2 inhibitors. COX enzymes are involved in the synthesis of prostaglandins, and selective inhibition of the COX-2 isoform is desirable for anti-inflammatory therapies with reduced gastrointestinal side effects.

Studies on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridine derivatives have identified potent and selective COX-2 inhibitors. One of the most active compounds in this series exhibited a COX-2 IC50 value of 0.07 µM with a high selectivity index of 508.6 nih.govnih.gov. The structure-activity relationship of these compounds indicates that substituents on the pyridine and phenyl rings play a crucial role in their potency and selectivity nih.govnih.gov.

Other pyridine-containing heterocyclic systems, such as pyridazine derivatives, have also been developed as selective COX-2 inhibitors. Some of these compounds have shown better COX-2 inhibition and selectivity than the reference drug celecoxib (B62257) nih.gov.

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | nih.gov |

| Pyridazine derivative (9a) | COX-2 | 0.0155 | 21.29 | nih.gov |

| Pyridazine derivative (16b) | COX-2 | 0.0169 | 18.63 | nih.gov |

| Celecoxib (Standard) | COX-2 | 0.0178 | 17.98 | nih.gov |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There is no direct experimental data on the FAAH inhibitory activity of this compound. FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential in treating pain, anxiety, and other neurological disorders.

Research on structural analogs provides some relevant information. The pyridine ring is a scaffold found in some FAAH inhibitors mdpi.com. For example, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen (B1673479) (Flu-AM1) is a potent FAAH inhibitor, with its (R)- and (S)-enantiomers showing IC50 values of 0.74 and 0.99 μM, respectively, for rat FAAH nih.gov. Similarly, the corresponding derivative of ibuprofen (B1674241) (Ibu-AM5) also shows significant FAAH inhibition, with the (S)-enantiomer being more potent (IC50 = 0.59 μM) nih.gov.

Furthermore, a study on 4-phenyl-thiazole-based dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) showed that a 3-pyridyl analog had an IC50 of 16.9 nM for FAAH nih.gov. These findings suggest that the pyridine moiety, in combination with other structural features, can contribute to potent FAAH inhibition.

In Vitro Anti-Proliferative and Cytotoxic Activities against Various Cancer Cell Lines

The anti-proliferative and cytotoxic effects of compounds are often evaluated against a panel of cancer cell lines, including the hepatocellular carcinoma line HepG2. nih.gov

In a study of dihydropyrimidone derivatives, the analog Methyl 4-(2-fluoro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which showed activity as a thymidine (B127349) phosphorylase inhibitor, was also assessed for its cytotoxicity against HepG2 cells. The compound was found to be non-cytotoxic (NC) in the assays performed. nih.gov

Another study investigating a series of 2-pyridyl 1,3-thiazole derivatives found that while many compounds were potent against other cancer cell lines, HepG2 was generally the most resistant. nih.gov However, two compounds in that series, TAP-07 and TP-07, did show cytotoxic activity against HepG2 cells with IC50 values of 2.2 μM and 5.6 μM, respectively. nih.gov These findings underscore the cell-line-specific nature of anti-proliferative activity and highlight the general resistance of HepG2 cells to certain classes of chemical compounds. nih.gov

HeLa (Cervical Cancer) Cell Activity

The evaluation of pyridine derivatives and their structural analogs has revealed notable activity against the HeLa human cervical cancer cell line. The introduction of methoxy (-OCH₃) groups into the structure of pyridine-derived compounds has been shown to significantly improve their antiproliferative activity against HeLa cells, leading to lower IC₅₀ values. mdpi.com

Specific structural analogs have demonstrated quantifiable cytotoxic effects. For instance, the symmetric 1,4-dihydropyridine, diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which features a fluorophenyl moiety, was found to reduce HeLa cell viability with an IC₅₀ value of 4.1 µM. mdpi.com In a separate study, a series of 7-fluoro-4-anilinoquinolines were assessed, with specific compounds exhibiting potent cytotoxic activities against HeLa cells, recording IC₅₀ values of 10.18 μM and 7.15 μM. nih.gov

Beyond direct cytotoxicity, certain pyridine-containing scaffolds have been observed to interfere with the cell cycle. A pyrazolo[3,4-b]pyridine derivative induced significant cell accumulation in the S phase of the HeLa cell cycle, indicating a mechanism of action involving cell cycle arrest. nih.gov

Table 1: Activity of Structural Analogs against HeLa Cells

| Compound/Class | Observation | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Pyridine derivatives with -OCH₃ groups | Improved antiproliferative activity | Not specified | mdpi.com |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Reduced cell viability | 4.1 | mdpi.com |

| 7-Fluoro-4-anilinoquinolines (Compound 1f) | Cytotoxic activity | 10.18 | nih.gov |

| 7-Fluoro-4-anilinoquinolines (Compound 2i) | Cytotoxic activity | 7.15 | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (9a) | Cell cycle arrest at S phase | Not specified | nih.gov |

PANC-1 (Pancreatic Cancer) Cell Activity

The direct preclinical activity of this compound and its close structural analogs against PANC-1 pancreatic cancer cells is not extensively detailed in the reviewed literature. Studies on pancreatic cancer models, such as those using PANC-1 tumor spheroids, have often focused on the effects of established chemotherapeutic agents or investigated the role of the tumor microenvironment. nih.gov While various compounds are tested for their effects on pancreatic cancer, specific data for pyridine derivatives featuring a 2-fluoro-3-methoxyphenyl substitution remains limited. mdpi.com

Colon Cancer Cell Activity

Structural analogs of this compound have been evaluated for their efficacy against colon cancer cell lines. In studies involving pyrazolo[3,4-b]pyridine derivatives, one compound was shown to induce apoptosis in HCT-116 colon cancer cells. nih.govmdpi.com This suggests that the pyridine scaffold can be a component of molecules capable of triggering programmed cell death in this cancer type. Another study on indole-chalcone derivatives, which also feature a fluoro-substituted aromatic ring, demonstrated high potency against the HCT-116 cell line, with an IC₅₀ value reported at 4.52 nM. nih.gov

Breast Cancer Cell Activity

Several structural analogs of this compound have demonstrated significant antiproliferative activity against human breast carcinoma cell lines, such as MCF-7. mdpi.com

A 1,4-dihydropyridine derivative featuring a 3-fluorophenyl group, diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reduced MCF-7 cell viability with an IC₅₀ of 11.9 µM. mdpi.com In another investigation, a pyrazolo[3,4-b]pyridine derivative was found to cause cell cycle arrest for the MCF-7 cell line at the G2/M phase. nih.gov

Furthermore, a novel series of 3-cyanopyridine (B1664610) derivatives showed potent anti-breast cancer activity. nih.gov Notably, a cyano-2-methoxypyridine derivative containing a 4-methoxyphenyl (B3050149) group displayed significant antiproliferative effects with an IC₅₀ of 3.74 µM against MCF-7 cells. nih.gov Other compounds in this series exhibited even higher potency, with IC₅₀ values of 1.89 µM and 1.69 µM. nih.gov In contrast, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-methoxyphenyl (B12655295) substituent displayed weaker anticancer activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Table 2: Activity of Structural Analogs against Breast Cancer Cells (MCF-7)

| Compound/Class | Observation | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Reduced cell viability | 11.9 | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative (14g) | Cell cycle arrest at G2/M phase | Not specified | nih.gov |

| Cyano-2-methoxypyridine derivative with 4-methoxyphenyl group (8c) | Antiproliferative activity | 3.74 | nih.gov |

| 3-Cyanopyridine derivative (7h) | Antiproliferative activity | 1.89 | nih.gov |

| 3-Cyanopyridine derivative (8f) | Antiproliferative activity | 1.69 | nih.gov |

| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent (SCT-4) | Reduced cell viability to 74% at 100 µM | >100 | nih.gov |

Human Acute Myeloid Leukemia (AML) Cell Activity

Research into treatments for acute myeloid leukemia (AML) has explored various molecular targets and compound scaffolds. nih.gov One area of investigation involves the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, which has been identified as a potential therapeutic target for AML. nih.gov

A potent hDHODH inhibitor based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold was found to induce myeloid differentiation in the THP-1 AML cell line with an EC₅₀ of 32.8 nM. nih.gov Another compound from the same class demonstrated even higher potency in inducing myeloid differentiation (EC₅₀ = 17.3 nM) and promoting apoptosis (EC₅₀ = 20.2 nM). nih.gov These findings highlight the potential of pyridine-containing heterocyclic systems in the development of differentiation-inducing therapies for AML. nih.govnih.gov In other studies, a complex pyrrolo[1,2-a]quinoxaline (B1220188) derivative showed antiproliferative activity against the U937 human acute myeloblastic leukemia cell line with an IC₅₀ of 8 µM. mdpi.com

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Pyridine and its derivatives are recognized as a "privileged nucleus" among heterocyclic compounds, known for a wide spectrum of therapeutic properties, including antimicrobial activity. nih.govmdpi.com The incorporation of various functional groups onto the pyridine ring can significantly influence this activity.

Studies on isonicotinic acid hydrazide derivatives revealed that compounds featuring methoxy (-OCH₃) and chloro (-Cl) groups were highly active antimicrobial agents against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, newly synthesized pyridine and thienopyridine derivatives have exhibited good to strong antimicrobial activity against microbial strains such as E. coli, Bacillus mycoides, and C. albicans. researchgate.net

In one study, a series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles were synthesized and evaluated. researchgate.net Some of these compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at a concentration of 50 µg/ml. researchgate.net The potent antimicrobial properties of some fluorinated derivatives are often attributed to the extra lipophilicity created by the fluorine atoms. nih.gov

Table 3: Antimicrobial Activity of Pyridine Analogs

| Compound Class | Tested Pathogens | Observation | Source |

|---|---|---|---|

| Isonicotinic acid hydrazides with -OCH₃ and -Cl groups | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Highly active antimicrobial agents | nih.gov |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity | researchgate.net |

| Imidazo[1,2-a]pyridine derivatives | Gram +ve bacteria, Gram -ve bacteria, Fungi | Moderate activity | researchgate.net |

Anti-inflammatory and Analgesic Activities

A variety of heterocyclic compounds containing the pyridine nucleus have been investigated for their potential anti-inflammatory and analgesic effects. researchgate.net The mechanism of action for many of these agents is associated with the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory mediators like prostaglandins. nih.gov

A series of 4,6-disubstituted-2-amino-3-cyanopyridines were synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net The study found that the electronegativity of substituents on the aryl rings influenced the biological activity, with electron-releasing groups tending to enhance it. researchgate.net Certain compounds from this series were identified as promising molecules for further development as anti-inflammatory and analgesic agents. researchgate.net

In other research, derivatives of 3(2H)-pyridazinone, a related nitrogen-containing heterocycle, have demonstrated significant analgesic and anti-inflammatory activities in various test models. scielo.brjscimedcentral.com Some of these compounds, which incorporate substituted phenyl rings, were found to have higher potency in carrageenan-induced edema tests and hot plate tests for analgesia. scielo.br

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is a crucial step in profiling the therapeutic potential of novel chemical entities. While direct studies on this compound are not extensively documented in publicly available research, the antioxidant potential of its core structural motifs—the pyridine ring and substituted phenyl groups—has been investigated through various analogs.

Derivatives of 1,4-dihydropyridine (DHP) featuring aromatic rings with electron-donating substituents, such as methoxy and fluoro groups, have demonstrated significant antioxidant capabilities. gavinpublishers.com In studies using the β-carotene/linoleic acid assay, certain DHP compounds with these substitutions exhibited higher relative antioxidant activity (RAA) than the standard antioxidant, ascorbic acid. gavinpublishers.com For instance, a DHP derivative incorporating a quinoline (B57606) ring with a fluorine atom showed an RAA of 80%, while another with three methoxy groups on the aromatic ring had an RA of 78%, compared to 49% for ascorbic acid. gavinpublishers.com

Similarly, research on pyridine-based chalcones has identified compounds with notable antioxidant effects. A derivative with a meta-substituted methoxy group showed the highest ferrous ion chelating (FIC) capacity. nih.gov Another analog with an ortho-substituted fluorine moiety also demonstrated higher antioxidant activity in the FIC assay compared to the reference compound quercetin. nih.gov However, the position and nature of the substituent can significantly influence activity. In a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the replacement of a bromine atom with a fluorine atom was found to decrease the DPPH radical scavenging activity by almost half. nih.gov

These findings suggest that the presence of both fluoro and methoxy groups on the phenylpyridine scaffold of this compound could contribute to its antioxidant profile, although the specific activity would be highly dependent on the interplay of these substituents.

| Compound Class | Substituents of Interest | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-Dihydropyridines | Fluoro, Methoxy | β-carotene/linoleic acid | Exhibited higher Relative Antioxidant Activity (RAA) than ascorbic acid. | gavinpublishers.com |

| Pyridine-based Chalcones | m-Methoxy | Ferrous Ion Chelating (FIC) | Demonstrated the highest antioxidant capacity in the series. | nih.gov |

| Pyridine-based Chalcones | o-Fluoro | Ferrous Ion Chelating (FIC) | Showed higher activity than the reference compound, quercetin. | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Fluoro (vs. Bromo) | DPPH radical scavenging | Fluorine substitution decreased activity compared to bromine. | nih.gov |

In Vivo Preclinical Studies

The pyridine nucleus is a well-established scaffold in the development of compounds with analgesic and anti-inflammatory properties. mdpi.com Various derivatives containing this core structure have been evaluated in established animal models to determine their potential for pain and inflammation management.

Commonly used models include the carrageenan-induced paw edema test in rats, which assesses anti-inflammatory effects, and the acetic acid-induced writhing test in mice, a model for inflammatory pain to evaluate analgesic activity. ijrpc.comunina.it For instance, studies on novel 1,2,4-triazole (B32235) derivatives, which can be structurally related to substituted pyridines, have shown significant anti-inflammatory and analgesic outcomes. In one such study, a test compound demonstrated a 91% inhibition of edema in the carrageenan model, surpassing the standard drug ibuprofen (82% inhibition). nih.gov The same compound also produced an 83% reduction in writhing in the analgesic model, compared to 71.5% for ibuprofen. nih.gov

Similarly, newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives have shown potent anti-inflammatory activity, which was correlated with the inhibition of plasma prostaglandin (B15479496) E2 (PGE2). bohrium.com Pyrrole derivatives have also been tested, with one compound showing efficacy and potency in reducing acetic acid-induced writhes comparable to the marketed drug celecoxib. unina.it These examples underscore the potential of heterocyclic compounds, including those based on a pyridine framework, to yield effective anti-inflammatory and analgesic agents. The specific efficacy of this compound would require direct evaluation in these standard in vivo models.

| Compound Class | Animal Model | Activity | Key Result | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivative | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | 91% edema inhibition vs. 82% for ibuprofen. | nih.gov |

| 1,2,4-Triazole derivative | Acetic acid-induced writhing (Mouse) | Analgesic | 83% writhing reduction vs. 71.5% for ibuprofen. | nih.gov |

| Pyrrole derivative | Acetic acid-induced writhing (Mouse) | Analgesic | Efficacy and potency comparable to celecoxib. | unina.it |

| Pyrazolone derivatives | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | Several derivatives showed activity greater than the reference drug indomethacin. | hilarispublisher.com |

Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of new therapeutic candidates. Pyridine derivatives have emerged as a promising class of compounds in this area.

For example, a novel pyridine derivative, LHT-17-19, demonstrated both antitumor and antimetastatic properties in a xenograft model of non-small cell lung cancer. rrpharmacology.ru Another class of compounds, pyrazolo[3,4-d]pyrimidine-based inhibitors, which feature a pyridine-like heterocyclic core, have also shown significant reduction in tumor growth in mouse PC3 (prostate cancer) xenograft studies. nih.govresearchgate.net

Furthermore, the multikinase inhibitor regorafenib (B1684635), which contains a pyridine moiety in its structure, has been extensively studied. In patient-derived xenograft (PDX) models of gastric cancer, oral administration of regorafenib led to a dose-dependent and significant inhibition of tumor growth across all eight tested models, with tumor weight reductions ranging from 72% to 96%. nih.gov The mechanism of action in these models was linked to reduced tumor angiogenesis and, in most models, decreased tumor cell proliferation. nih.gov These studies highlight the potential of pyridine-containing structures to serve as a basis for effective anticancer agents that can suppress tumor progression in vivo.

| Compound/Class | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| LHT-17-19 (Pyridine derivative) | Non-small cell lung cancer | Demonstrated both antitumor and antimetastatic activity. | rrpharmacology.ru |

| Pyrazolo[3,4-d]pyrimidine inhibitors | PC3 (Prostate cancer) | Significantly reduced tumor growth. | nih.gov |

| Regorafenib (Multikinase inhibitor) | Patient-derived gastric cancer | Inhibited tumor growth by 72-96%; reduced angiogenesis and proliferation. | nih.gov |

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. nih.gov The development of novel PET radioligands is essential for diagnosing diseases and evaluating the efficacy of new drugs. Phenylpyridine derivatives are being actively explored as scaffolds for such imaging agents.

Structural analogs of this compound have been developed as PET tracers for neurological targets. For instance, a radioiodinated ligand, [¹²⁵I]IMPY (6-iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine), was evaluated in mice for its potential to image β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Biodistribution studies showed that the compound had excellent brain uptake followed by a rapid washout from healthy tissue, which are favorable kinetics for a PET imaging agent. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluoro and Methoxy (B1213986) Substitutions on Molecular Reactivity and Biological Activity

The incorporation of fluorine and methoxy groups onto the phenyl ring of the 4-phenyl-pyridine scaffold profoundly influences its physicochemical properties and subsequent biological activity. The strategic placement of these substituents at the 2- and 3-positions, respectively, is a key aspect of the molecule's design.

Fluorine Substitution: The fluorine atom at the 2-position (ortho-position) has several significant effects. As the most electronegative element, it alters the electron distribution of the phenyl ring, which can modulate the molecule's binding affinity to its biological target. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug and agrochemical design. mdpi.comnih.gov Furthermore, the C-F bond can improve membrane permeability, facilitating the transport of the molecule to its site of action. nih.gov In the context of herbicides like florpyrauxifen, this enhanced stability and transport are crucial for reaching and acting upon the target proteins within the plant cell.

Methoxy Substitution: The methoxy group at the 3-position (meta-position) also plays a crucial role. It is an electron-donating group that can influence the electronic environment of the aromatic ring. This modification can be critical for establishing specific interactions, such as hydrogen bonds or van der Waals forces, within the binding pocket of a target protein. The size and rotational flexibility of the methoxy group can also impose conformational constraints on the molecule, orienting the phenyl ring relative to the pyridine (B92270) core in a manner that is optimal for biological activity. The combination of an ortho-fluoro and a meta-methoxy group creates a unique electronic and steric profile that is essential for the high efficacy observed in compounds derived from this scaffold.

Role of Pyridine Nitrogen and Substituent Positions on Pharmacological Profiles and Selectivity

The pyridine ring is a common scaffold in medicinal and agricultural chemistry, largely due to the properties conferred by the nitrogen atom. nih.gov The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule to its biological target.

In derivatives of 4-(2-Fluoro-3-methoxyphenyl)pyridine, the pyridine nitrogen is fundamental to the molecule's mechanism of action. For instance, in synthetic auxin herbicides, this nitrogen is believed to be a key interaction point within the TIR1/AFB family of auxin co-receptor proteins. The position of the phenyl group at the C4 position of the pyridine ring is also structurally significant. This linkage dictates the spatial relationship between the two aromatic systems, which is a determining factor in how the molecule fits within the receptor's binding site.

The specific ortho-fluoro, meta-methoxy substitution pattern on the phenyl ring is not arbitrary. This arrangement is the result of optimization studies aimed at maximizing potency and selectivity. Shifting these substituents to other positions on the phenyl ring would alter the molecule's shape and electronic properties, likely leading to a decrease in binding affinity and, consequently, a reduction in biological activity. Therefore, the precise positional arrangement of the substituents on both the pyridine and phenyl rings is indispensable for the desired pharmacological or herbicidal profile.

Influence of Linker and Peripheral Group Modifications on Potency, Selectivity, and Biological Target Engagement

While the this compound core is essential, modifications to other parts of the molecule, including linkers and other peripheral groups, are vital for fine-tuning its properties. The herbicide florpyrauxifen, which is chemically named 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid, provides a clear example. googleapis.com

In this molecule, the this compound core has been further functionalized with several key peripheral groups on the pyridine ring:

Carboxylic Acid Group (C2): This group is a classic feature of auxin herbicides and is crucial for mimicking the natural plant hormone indole-3-acetic acid (IAA). It typically engages in essential interactions with the receptor complex.

Amino, Chloro, and Fluoro Groups (C3, C4, C5): These substituents modulate the electronic properties of the pyridine ring and provide additional points of interaction, enhancing binding affinity and selectivity for the target receptor over other proteins.

| Compound | Modification from Core Structure | Functional Role |

| Florpyrauxifen | Addition of -COOH, -Cl, -F, and -NH2 to the pyridine ring; addition of -Cl to the phenyl ring. | Active herbicide; functional groups enhance target binding and selectivity. |

| Florpyrauxifen-benzyl | Esterification of the C2-carboxylic acid group of florpyrauxifen with benzyl (B1604629) alcohol. | Pro-herbicide; enhances uptake and translocation in plants. |

Elucidation of Key Pharmacophores for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For synthetic auxin herbicides, the key pharmacophoric features are well-established and include:

An Aromatic Ring System: This feature is required for hydrophobic and π-stacking interactions within the receptor pocket. In molecules built from the this compound scaffold, this requirement is fulfilled by the substituted phenyl ring.

A Carboxylic Acid Group (or a bioisostere): This acidic group is essential for forming critical hydrogen bonds or ionic interactions with amino acid residues in the auxin co-receptor complex.

A Specific Spatial Arrangement: The distance and orientation between the aromatic ring and the acidic group are critical for proper binding and activation of the downstream signaling pathway that leads to herbicidal effects.

The this compound moiety serves as a highly optimized aromatic component of this pharmacophore. The specific substitution pattern ensures the correct electronic properties and conformational preference to fit snugly into the binding pocket of the TIR1/AFB receptor, effectively mimicking the natural auxin hormone and leading to potent herbicidal activity.

Rational Design Principles for Lead Optimization and Novel Compound Development

The development of highly active compounds like florpyrauxifen, which contains the this compound core, is a testament to the power of rational design in modern chemistry. This process involves a systematic, iterative cycle of design, synthesis, and testing to optimize a lead compound's properties.

The design principles for optimizing leads based on the phenyl-pyridine scaffold include:

Scaffold Hopping and Modification: Starting from a known active scaffold, such as pyridine, chemists explore various substitutions to improve potency, selectivity, and physicochemical properties. The selection of the 4-phenyl-pyridine core provides a robust and synthetically accessible starting point.

Structure-Based Design: Utilizing knowledge of the biological target's three-dimensional structure, molecules are designed to fit precisely into the binding site and make optimal interactions. The specific 2-fluoro and 3-methoxy substitution pattern was likely identified through modeling studies to maximize interactions with the auxin receptor.

By applying these principles, researchers can systematically refine a lead compound, leading to the development of novel molecules with superior performance. The this compound unit represents a successful outcome of such a lead optimization process, providing a key building block for a new generation of highly effective synthetic auxin herbicides.

Medicinal Chemistry and Drug Discovery Implications

Potential for Development of Novel Therapeutic Agents Based on the Pyridine-Fluoro-Methoxyphenyl Scaffold

The pyridine (B92270) nucleus is a fundamental component in the design of a vast array of therapeutic agents due to its diverse biological activities. nih.govresearchgate.net Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and address issues related to protein binding and cellular permeability. nih.gov The pyridine ring is a key feature in drugs targeting a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders. arabjchem.orgnih.govresearchgate.net

The addition of fluorine to heterocyclic drug candidates is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. mdpi.com Fluorine's high electronegativity and small size can lead to enhanced binding interactions, increased metabolic stability by blocking sites of oxidation, and improved membrane permeability. mdpi.com Similarly, the methoxy (B1213986) group can influence a compound's activity; structure-activity relationship (SAR) studies of various pyridine derivatives have shown that the number and position of methoxy groups can significantly affect antiproliferative activity. nih.gov

The combination of these three components—a pyridine core, a fluorine substituent, and a methoxy group—creates a versatile scaffold with significant potential for the development of novel therapeutic agents. This structural arrangement provides a framework that can be systematically modified to optimize interactions with a wide range of biological targets.

Strategies for Enhancing Target Selectivity and Potency through Structural Modifications

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For the pyridine-fluoro-methoxyphenyl scaffold, several strategies can be employed to enhance target selectivity and potency.

Modification of the Phenyl Ring Substitution: The positions of the fluoro and methoxy groups on the phenyl ring are critical determinants of biological activity. Altering their positions (e.g., moving the fluorine to the para-position or the methoxy group to the ortho-position) can change the molecule's electronic distribution and conformation, thereby affecting its binding affinity for a specific target. mdpi.com SAR studies on 2-phenoxybenzamides, for example, revealed that a 4-fluorophenoxy substituent generally had an advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

Introduction of Additional Substituents: Adding other functional groups to either the phenyl or pyridine ring can create new interaction points with the biological target, potentially increasing potency and selectivity. For instance, in a series of 1,2,4-triazine (B1199460) antagonists, substituting the methoxyphenyl rings with halides led to a decrease in activity, indicating that the methoxy group was important for the desired interaction. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the methoxy group could be replaced with other small alkyl ethers or a hydroxyl group to probe the importance of hydrogen bonding or steric bulk in that region of the molecule.

Scaffold Hopping: While maintaining the core pyridine-phenyl structure, the pyridine ring itself could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to explore different spatial arrangements and hydrogen bonding patterns. arabjchem.org This approach, along with the hybridization of known pharmacophores, has been used to develop novel inhibitors for targets like the CSF1R kinase. mdpi.com

Through systematic application of these strategies, medicinal chemists can fine-tune the properties of the 4-(2-Fluoro-3-methoxyphenyl)pyridine scaffold to achieve optimal performance for a given therapeutic target.

Approaches to Overcome Drug Resistance Mechanisms through Rational Design

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. One common mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell. nih.gov Rational drug design based on scaffolds like this compound can be used to develop compounds that circumvent these resistance mechanisms.

One strategy is to design molecules that are not substrates for efflux pumps or that act as inhibitors of these pumps. Some tyrosine kinase inhibitors (TKIs), for example, have been shown to interact with and inhibit P-gp, thereby reversing multidrug resistance to other chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. nih.gov A novel compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was found to reverse P-gp-mediated multidrug resistance by reversibly inhibiting the pump's function without affecting its expression level. nih.gov

Another approach is to develop compounds with novel mechanisms of action that target pathways not affected by existing resistance. For infectious diseases, the development of pyridine-based compounds that inhibit novel bacterial targets is a key strategy to combat multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By designing molecules based on the pyridine-fluoro-methoxyphenyl scaffold that have high affinity for new targets or the ability to inhibit resistance-conferring proteins, it may be possible to create more durable and effective therapies.

Exploration as Lead Compounds for Various Therapeutic Areas

The pyridine-fluoro-methoxyphenyl scaffold and its close analogs have been explored as lead compounds across multiple therapeutic areas, demonstrating the broad utility of this structural motif.

Neuropsychiatric Disorders: The metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR2 and mGluR3, are promising targets for treating conditions like schizophrenia, anxiety, and depression. nih.gov Compounds containing a fluoro-methoxyphenyl moiety have been developed as modulators of these receptors. nih.gov For instance, a potent negative allosteric modulator (NAM) for mGluR2, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was developed for PET imaging. nih.gov Furthermore, selective mGlu5 NAMs, such as 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant), have shown promise in clinical trials for depression and anxiety. researchgate.net

Cancer: Pyridine derivatives are a cornerstone of modern oncology research. arabjchem.org The pyridine scaffold is present in numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. nih.gov For example, derivatives of 4-(2-fluorophenoxy)pyridine have been designed as novel inhibitors of the FLT3-ITD kinase, a target in acute myeloid leukemia. researchgate.net Pyrazolo[3,4-b]pyridine scaffolds have been used to develop potent inhibitors of PIM-1 kinase for breast cancer therapy. nih.gov Additionally, pyrrolo[2,3-d]pyrimidine analogs incorporating pyridine-based elements are being investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in both cancer and neuroinflammation. mdpi.com

Infectious Diseases: The pyridine scaffold is a key component in the development of new antibacterial and antiprotozoal agents. nih.gov The search for new antimalarial drugs has led to the investigation of compounds containing a fluorophenoxy moiety, which has been shown to be favorable for antiplasmodial activity against Plasmodium falciparum. mdpi.com Halogenated chalcones, such as (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, are also being synthesized and evaluated for their potential to treat parasitic infections like leishmaniasis. mdpi.com

Inflammatory Conditions: Pyridine derivatives have been successfully developed into anti-inflammatory drugs. researchgate.net Compounds incorporating a methoxyphenyl group have also demonstrated anti-inflammatory properties. For example, the acetophenone (B1666503) derivative 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone was shown to effectively inhibit skin inflammation and the release of the inflammatory mediator PGE(2). nih.gov This suggests that the pyridine-fluoro-methoxyphenyl scaffold could serve as a promising starting point for the design of novel anti-inflammatory agents.

The table below summarizes the exploration of related scaffolds in various therapeutic areas.

| Therapeutic Area | Target/Application | Example Scaffold/Compound Class |

| Neuropsychiatric Disorders | Metabotropic Glutamate Receptors (mGluR2, mGluR3, mGlu5) | 5-(2-fluoro-4-methoxyphenyl)-pyrano[2,3-b]pyridine derivatives, 2-Chloro-4-alkynyl-pyridine derivatives (Basimglurant) |

| Cancer | Kinase Inhibition (FLT3-ITD, PIM-1, CSF1R) | 4-(2-fluorophenoxy)pyridine derivatives, Pyrazolo[3,4-b]pyridine derivatives, Pyridine-based Pyrrolo[2,3-d]pyrimidine analogs |

| Infectious Diseases | Antiplasmodial (Malaria), Antileishmanial | 2-(4-fluorophenoxy)benzamides, (E)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one derivatives |

| Inflammatory Conditions | Inhibition of inflammatory mediators (e.g., PGE(2)) | Pyridine derivatives, methoxyphenyl-acetophenone derivatives |

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Diversified Analogs

The generation of a diverse chemical library is fundamental to exploring the full therapeutic potential of the 4-(2-fluoro-3-methoxyphenyl)pyridine scaffold. Future synthetic efforts should focus on modern, efficient, and versatile methodologies to create a wide range of analogs. Traditional cross-coupling reactions, while effective, can be supplemented with advanced strategies to improve yield, reduce steps, and access novel chemical space.

Key areas for exploration include:

C-H Activation/Functionalization: Direct functionalization of the pyridine (B92270) or phenyl rings would provide a powerful tool for rapid diversification, avoiding the need for pre-functionalized starting materials.

Domino and Multicomponent Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can significantly enhance synthetic efficiency.

Flow Chemistry: The use of microreactors can offer improved reaction control, safety, and scalability for the synthesis of key intermediates and final compounds.

"1,2,4-Triazine Methodology": This approach involves the modification of 1,2,4-triazine (B1199460) precursors followed by an aza-Diels-Alder reaction, which could be adapted to create complex substituted bipyridine analogs. researchgate.net

These advanced synthetic routes will enable the systematic modification of the core structure, allowing for a thorough investigation of structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Methodologies for Analog Development

| Methodology | Advantages | Potential Application to Scaffold |

|---|---|---|

| C-H Activation | High atom economy, reduced synthetic steps, access to novel derivatives. | Direct introduction of substituents on the pyridine or phenyl ring. |

| Domino Reactions | Increased efficiency, reduced waste, rapid assembly of complex molecules. | One-pot synthesis of highly decorated pyridine analogs. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Large-scale production of key intermediates or lead compounds. |

| 1,2,4-Triazine Route | Access to complex substitution patterns not easily achieved by other methods. | Synthesis of novel bipyridine and related heterocyclic analogs. researchgate.net |

Application of Advanced Computational Approaches for Accelerated Discovery and Design

Computer-Aided Drug Design (CADD) is an indispensable tool for expediting the drug discovery process. taylorandfrancis.comnih.gov For the this compound scaffold, computational methods can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Future computational work should leverage a combination of ligand-based and structure-based approaches:

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the activities of known analogs. nih.gov

Structure-Based Drug Design (SBDD): Once a biological target is identified and its 3D structure is known, molecular docking and molecular dynamics simulations can predict the binding modes and affinities of new derivatives, guiding the design of more potent inhibitors. taylorandfrancis.com

Virtual Screening: Large virtual libraries of compounds based on the this compound core can be rapidly screened against biological targets to identify promising initial hits. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI-driven platforms can analyze vast datasets to predict biological activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, and even propose novel molecular structures with desired characteristics, significantly accelerating the design-synthesize-test cycle. taylorandfrancis.commdpi.com

Identification and Validation of New Biological Targets Modulated by this Chemical Class

While the specific biological targets of this compound are not extensively defined, related structures have shown activity against a range of important proteins. This suggests that the scaffold has the potential to interact with multiple targets, making the identification and validation of these interactions a critical research priority.

Potential strategies for target identification include:

Phenotypic Screening: Testing a library of analogs in cell-based assays relevant to various diseases (e.g., cancer, inflammation, infectious diseases) can identify compounds with interesting biological effects.

Affinity-Based Proteomics: Chemical probes derived from active compounds can be used to isolate and identify their direct binding partners within the proteome.

In Silico Target Prediction: Computational algorithms can predict potential targets based on structural similarity to known ligands in biological databases.

Research on similar pyridine-containing molecules has identified several target classes that warrant investigation for this chemical series.

Table 2: Potential Target Classes Based on Related Structures

| Target Class | Example | Relevance | Reference |

|---|---|---|---|

| Kinases | c-Met, FLT3 | Cancer, Immunology | researchgate.netnih.gov |

| Metabolic Enzymes | Protoporphyrinogen Oxidase (PPO) | Herbicidal Activity | nih.gov |

| Fatty Acid Synthesis | Acyl-ACP Thioesterase | Herbicidal, Antimicrobial Activity | beilstein-journals.org |

| G-Protein Coupled Receptors | Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) | Neuropsychiatric Disorders | nih.gov |

Validation of these potential targets would involve biochemical and biophysical assays to confirm direct binding and functional modulation, followed by cellular and in vivo studies to establish the therapeutic relevance of the target engagement.

Investigation of Combination Therapies and Polypharmacology Approaches for Enhanced Efficacy

The complexity of many diseases, such as cancer, often necessitates treatment with multiple therapeutic agents. nih.gov Future research should explore the potential of using derivatives of this compound in combination therapies. For instance, a compound targeting a specific kinase could be combined with a standard-of-care chemotherapy agent to achieve synergistic effects and overcome drug resistance.

Furthermore, the concept of polypharmacology , where a single drug is designed to interact with multiple targets, is a growing paradigm in drug discovery. nih.gov The this compound scaffold may serve as a foundation for developing multi-targeted agents. For complex diseases involving interconnected pathways, a polypharmacological approach could offer a more effective and potentially less toxic treatment than a combination of multiple, highly specific drugs. nih.gov Investigating the broader target profile of this chemical class is a crucial first step in exploring its potential for multi-target drug design.

Further Development of Imaging Probes for Preclinical Disease Mechanism Elucidation

Molecular imaging probes are powerful tools for studying biological processes in real-time within living organisms. The this compound scaffold could be adapted for the development of novel imaging agents, particularly for Positron Emission Tomography (PET).

The development process would involve:

Structural Modification: The core structure can be modified to incorporate a radiolabel, such as Fluorine-18, a common isotope used in PET imaging.

Pharmacokinetic Optimization: Analogs would be optimized to ensure they can reach the target tissue (e.g., cross the blood-brain barrier) and exhibit favorable binding kinetics.

Preclinical Evaluation: Radiolabeled candidates would be evaluated in animal models to visualize and quantify the distribution and density of a specific biological target, providing invaluable insights into disease mechanisms and the effects of potential therapies. nih.gov

For example, a derivative of this scaffold that binds with high affinity and selectivity to a receptor in the central nervous system could be radiolabeled to create a PET tracer for studying neurological disorders. nih.gov Such tools are critical for translational research, bridging the gap between basic discovery and clinical application.

Q & A

Q. What synthetic strategies are recommended for 4-(2-Fluoro-3-methoxyphenyl)pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Key steps:

- Substitution Reactions : Fluorine at the 2-position of pyridine can undergo nucleophilic substitution with methoxy groups under basic conditions (e.g., NaOMe in DMF at 80°C) .

- Coupling Reactions : The 3-methoxy-2-fluorophenyl moiety can be introduced via Suzuki coupling with a boronic ester. Optimize yield by using anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent catalyst deactivation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) improves purity.

Q. How does the substitution pattern (fluoro at C2, methoxy at C3) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluoro group at C2 increases the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. The methoxy group at C3 provides steric hindrance and modulates electronic density, affecting binding to biological targets (e.g., enzymes or receptors) .

- Biological Activity : Fluorine improves metabolic stability and membrane permeability, while methoxy groups can participate in hydrogen bonding with target proteins. For example, in CYP1B1 inhibition studies, pyridine substituent positioning significantly impacts inhibitory potency (e.g., 2-fluoro vs. 3-fluoro analogs show 7.5-fold differences in IC₅₀) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons split by fluorine coupling) .

- X-ray Crystallography : Resolves crystal packing and torsion angles (e.g., C8–C9–C14–C15 torsion angle: 77.10°), confirming stereoelectronic effects .

- FTIR : Detects functional groups (e.g., C–F stretch at ~1250 cm⁻¹, C–O–C at ~1100 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₀FNO₂: 220.0774) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For pyridine derivatives, the LUMO is often localized on the nitrogen atom, guiding functionalization strategies .

- Charge Distribution Analysis : Fluorine’s electronegativity creates a dipole, polarizing the aromatic ring. Methoxy groups donate electron density via resonance, altering reaction pathways (e.g., regioselectivity in cross-couplings) .

- Docking Studies : Model interactions with biological targets (e.g., CYP1B1’s heme-binding pocket) to rationalize structure-activity relationships (SAR) .

Q. How should researchers address contradictions in substituent effects reported across studies?

Methodological Answer:

- Systematic Variation : Synthesize analogs with fluorine/methoxy groups at alternate positions (e.g., 3-fluoro-2-methoxy vs. 2-fluoro-3-methoxy) to isolate steric/electronic contributions .

- Comparative Assays : Test all analogs under identical conditions (e.g., enzyme inhibition assays at fixed pH/temperature). For example, 2-(pyridin-3-yl) estradiol analogs show higher CYP1B1 inhibition than 3- or 4-substituted derivatives, highlighting positional sensitivity .

- Meta-Analysis : Reconcile discrepancies by reviewing crystallographic data (e.g., torsion angles influencing binding) and solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What strategies enhance the metabolic stability of this compound derivatives?

Methodological Answer:

- Fluorine Incorporation : Fluorine at C2 reduces oxidative metabolism by cytochrome P450 enzymes. Compare plasma half-life (t½) of fluorinated vs. non-fluorinated analogs in vivo .

- Methoxy Group Modifications : Replace methoxy with bulkier groups (e.g., trifluoromethoxy) to hinder hydrolytic cleavage. Monitor stability via HPLC under simulated physiological conditions (pH 7.4, 37°C) .

- Prodrug Design : Mask polar groups (e.g., esterify methoxy as a pivaloyloxymethyl prodrug) to improve bioavailability. Assess hydrolysis rates in liver microsomes .

Q. How can researchers mitigate safety risks during handling and storage?

Methodological Answer:

- PPE : Use nitrile gloves (EN374 standard) and OV/AG/P99 respirators to avoid inhalation of fine powders .

- Storage : Store in amber glass vials under argon at –20°C to prevent degradation. Monitor for color changes (yellowing indicates oxidation) .

- Waste Disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for halogenated waste .

Q. What are the unresolved challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Catalyst Efficiency : Replace Pd catalysts with cheaper Ni-based systems for Suzuki couplings. Optimize ligand (e.g., BINAP) to prevent side reactions .

- Solvent Recovery : Implement continuous distillation for DMF/THF recycling, reducing costs and environmental impact .

- Byproduct Management : Use inline FTIR to monitor reaction progress and minimize impurities (e.g., dehalogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.